
(2-Bromopyridine-5-sulfonyl)acetic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromopyridine-5-sulfonyl)acetic acid tert-butyl ester is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 2-position of the pyridine ring, a sulfonyl group at the 5-position, and an acetic acid tert-butyl ester moiety. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromopyridine-5-sulfonyl)acetic acid tert-butyl ester typically involves the following steps:
Sulfonylation: The sulfonyl group can be introduced at the 5-position using sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Esterification: The acetic acid tert-butyl ester moiety can be introduced through esterification using tert-butyl alcohol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination, sulfonylation, and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
(2-Bromopyridine-5-sulfonyl)acetic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, leading to the formation of sulfoxides or sulfides.
Hydrolysis: The ester moiety can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products
Substitution: Products include various substituted pyridine derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include sulfides.
Hydrolysis: The major product is the corresponding carboxylic acid.
科学的研究の応用
(2-Bromopyridine-5-sulfonyl)acetic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of (2-Bromopyridine-5-sulfonyl)acetic acid tert-butyl ester depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonyl group can form strong interactions with active sites, while the bromine atom can participate in halogen bonding.
類似化合物との比較
Similar Compounds
- (2-Chloropyridine-5-sulfonyl)acetic acid tert-butyl ester
- (2-Fluoropyridine-5-sulfonyl)acetic acid tert-butyl ester
- (2-Iodopyridine-5-sulfonyl)acetic acid tert-butyl ester
Uniqueness
(2-Bromopyridine-5-sulfonyl)acetic acid tert-butyl ester is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding affinity in various applications, making it distinct from its chloro, fluoro, and iodo analogs.
特性
分子式 |
C11H14BrNO4S |
|---|---|
分子量 |
336.20 g/mol |
IUPAC名 |
tert-butyl 2-(6-bromopyridin-3-yl)sulfonylacetate |
InChI |
InChI=1S/C11H14BrNO4S/c1-11(2,3)17-10(14)7-18(15,16)8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3 |
InChIキー |
VALVDIZKQBCZFM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)C1=CN=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




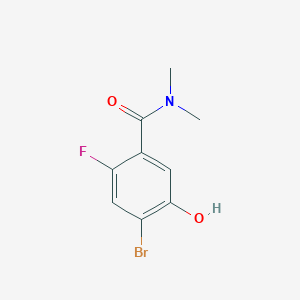
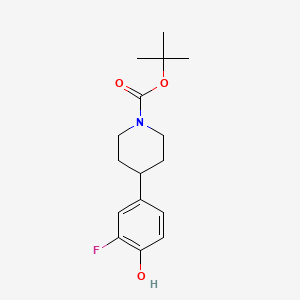

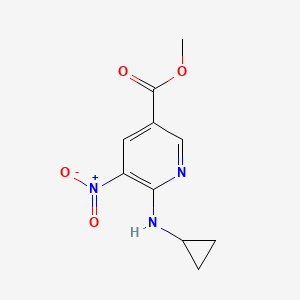
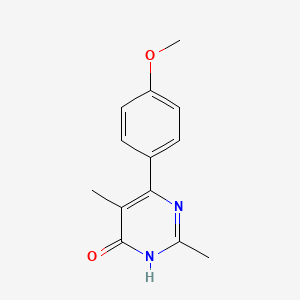

![2,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13926799.png)


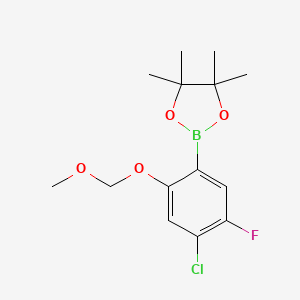

![2-[(Carboxymethyl)carbamoyl]benzoic acid](/img/structure/B13926826.png)
